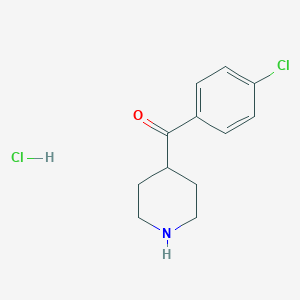

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUYKOBTHSPKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380378 | |

| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55695-51-7 | |

| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS No: 55695-51-7). The document is tailored for researchers, scientists, and professionals in the field of drug development. It consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential, albeit currently undocumented, biological significance by examining structurally related compounds. All quantitative data is presented in clear, tabular formats for ease of comparison. Additionally, this guide features mandatory visualizations, including signaling pathways and experimental workflows, created using the DOT language to facilitate a deeper understanding of the compound's context and analysis.

Chemical and Physical Properties

This compound is a solid, off-white crystalline compound.[1] The hydrochloride salt is soluble in methanol and water.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 55695-51-7 | [2] |

| Molecular Formula | C₁₂H₁₅Cl₂NO | [2] |

| Molar Mass | 260.16 g/mol | [2] |

| Melting Point | 238-239 °C | [1] |

| Boiling Point | 356.2 °C at 760 mmHg | [1] |

| Flash Point | 169.2 °C | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in Methanol, Water | [1] |

Synthesis and Characterization

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible and commonly employed method is the Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride, followed by hydrochloride salt formation.

A proposed synthetic workflow is illustrated in the diagram below.

Experimental Protocol (Hypothetical):

-

Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, piperidine-4-carbonyl chloride is added dropwise at 0-5 °C. Chlorobenzene is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base, (4-Chlorophenyl)(piperidin-4-yl)methanone.

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable aprotic solvent, such as diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a suite of analytical techniques. While the actual spectral data is not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.

Experimental Protocols (General):

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) would be a typical starting point for purity analysis. Detection would be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound. The same chromatographic conditions as HPLC can be used, with the eluent being introduced into a mass spectrometer with an electrospray ionization (ESI) source.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or D₂O. These spectra are crucial for confirming the chemical structure by analyzing chemical shifts, coupling constants, and integration values.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be obtained to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, the N-H stretch of the piperidinium ion, and the C-Cl stretch of the chlorophenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, further confirming the elemental composition.

-

Elemental Analysis: This would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₅Cl₂NO.

Biological Properties and Potential Applications (Inferred)

As of the date of this publication, there is a notable absence of publicly available peer-reviewed literature detailing the specific in-vitro or in-vivo biological activity, mechanism of action, or defined signaling pathways for this compound. However, the structural motifs present in this molecule, namely the 4-chlorophenyl ketone and the piperidine ring, are found in numerous biologically active compounds. This allows for a speculative discussion on its potential areas of pharmacological interest.

Derivatives of 4-aroylpiperidines have been investigated for a range of biological activities, including their potential as central nervous system (CNS) agents. The piperidine moiety is a common scaffold in drugs targeting various receptors and transporters in the brain. For instance, compounds with a similar core structure have been explored for their potential as analgesics and in the context of neuroscience research.

The following diagram illustrates a hypothetical signaling pathway that compounds with a piperidine scaffold might modulate, based on the activities of related molecules. This is a generalized representation and is not based on direct evidence for the title compound.

References

An In-depth Technical Guide to (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a 4-chlorophenyl ketone and a piperidine ring, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and characterization methods. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the known pharmacological profiles of structurally related piperidine derivatives to infer potential areas of therapeutic interest and guide future research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, (4-Chlorophenyl)(piperidin-4-yl)methanone. The presence of the hydrochloride salt enhances the compound's solubility in aqueous media.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 238-239 °C | [ChemicalBook] |

| Appearance | Off-white solid | [Hangzhou Longshine Bio-Tech] |

| Solubility | Soluble in water and methanol | [ChemicalBook] |

| Storage | Inert atmosphere, room temperature | [BLDpharm] |

Synthesis and Purification

Experimental Protocol 1: Friedel-Crafts Acylation

This method involves the acylation of chlorobenzene with a piperidine-4-carbonyl derivative.

Reaction Scheme:

Figure 1: Plausible synthesis of this compound via Friedel-Crafts acylation.

Methodology:

-

Preparation of the Acylating Agent: Piperidine-4-carboxylic acid is converted to its acid chloride hydrochloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of excess reagent.

-

Friedel-Crafts Acylation:

-

Anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, is suspended in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or excess chlorobenzene) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

The piperidine-4-carbonyl chloride hydrochloride, dissolved in the same solvent, is added dropwise to the stirred suspension.

-

Chlorobenzene is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is separated and washed with an organic solvent (e.g., dichloromethane) to remove unreacted chlorobenzene.

-

The pH of the aqueous layer is adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the free base of the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The free base is then redissolved in a suitable solvent (e.g., ethanol or isopropanol), and hydrochloric acid (in a solvent like ether or isopropanol) is added to precipitate the hydrochloride salt.

-

The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Experimental Protocol 2: Grignard Reaction

This alternative route involves the reaction of a Grignard reagent with a piperidine-4-carboxaldehyde derivative.

Reaction Scheme:

Figure 2: Plausible synthesis of this compound via a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: 4-Chlorophenylmagnesium bromide is prepared by reacting 1-bromo-4-chlorobenzene with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is reacted with N-Boc-piperidine-4-carboxaldehyde at a low temperature (e.g., 0 °C) to form the corresponding secondary alcohol, (4-Chlorophenyl)(N-Boc-piperidin-4-yl)methanol. The N-Boc protecting group is used to prevent the Grignard reagent from reacting with the piperidine nitrogen.

-

Oxidation: The secondary alcohol is then oxidized to the ketone, (4-Chlorophenyl)(N-Boc-piperidin-4-yl)methanone, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol. This step simultaneously forms the hydrochloride salt of the final product.

-

Purification: The product is isolated by precipitation or crystallization from the reaction mixture, followed by filtration, washing with a suitable solvent, and drying.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the 4-chlorophenyl group (doublets around 7.4-7.8 ppm). Protons of the piperidine ring (multiplets in the range of 1.5-3.5 ppm). A downfield shift of the proton at the 4-position of the piperidine ring due to the adjacent carbonyl group. A broad singlet for the N-H proton of the piperidinium ion. |

| ¹³C NMR | Carbonyl carbon signal around 195-205 ppm. Aromatic carbon signals in the range of 128-140 ppm. Piperidine carbon signals in the range of 25-50 ppm. |

| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. N-H stretching vibrations of the piperidinium ion in the range of 2400-2800 cm⁻¹ (broad). C-Cl stretching vibration in the aromatic region. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak for the free base [M]⁺ at m/z corresponding to C₁₂H₁₄ClNO. |

Potential Biological Activity and Signaling Pathways (Inferred)

Disclaimer: There is a lack of specific, publicly available data on the biological activity and mechanism of action of this compound. The following discussion is based on the known pharmacological profiles of structurally related piperidine-containing compounds and is intended to guide future research.

Piperidine and its derivatives are prevalent scaffolds in a wide range of biologically active compounds, including many approved drugs. The presence of the 4-chlorophenyl ketone moiety can also contribute to interactions with various biological targets.

Potential Areas of Investigation:

-

Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit CNS activity by interacting with neurotransmitter receptors. The structural similarity to precursors of antipsychotic drugs like haloperidol suggests a potential for dopamine and/or serotonin receptor modulation.

-

Enzyme Inhibition: The ketone functionality could potentially interact with the active sites of various enzymes.

-

Ion Channel Modulation: Certain piperidine derivatives are known to modulate the activity of ion channels.

Hypothetical Signaling Pathway:

Given the prevalence of piperidine-containing compounds as G-protein coupled receptor (GPCR) ligands, a hypothetical signaling pathway that could be investigated is the modulation of a GPCR, such as a dopamine or serotonin receptor.

Figure 3: Hypothetical GPCR signaling pathway potentially modulated by this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. This technical guide has outlined its chemical properties, plausible synthetic routes, and characterization methods. While direct biological data is currently unavailable, the structural motifs present in this molecule suggest that it may possess interesting pharmacological activities. Further research, including synthesis, purification, and comprehensive biological screening, is warranted to elucidate its therapeutic potential and mechanism of action. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride mechanism of action

Preamble: The compound (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, also identified by its CAS Number 55695-51-7 and synonym 4-(4-Chlorobenzoyl)piperidine hydrochloride, is principally recognized as a key chemical intermediate in the industrial synthesis of Haloperidol. As such, the significant body of pharmacological research and clinical application is centered on Haloperidol. This guide will, therefore, provide a comprehensive overview of the mechanism of action of Haloperidol, the final active pharmaceutical ingredient.

Executive Summary

Haloperidol is a first-generation, typical antipsychotic medication belonging to the butyrophenone class.[1] Its primary mechanism of action is potent antagonism of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[2][3] This action is responsible for its therapeutic effects in treating the positive symptoms of psychosis, such as hallucinations and delusions.[4] Haloperidol also exhibits activity at other receptors, which contributes to its side-effect profile. This document details its pharmacodynamics, receptor binding profile, downstream signaling effects, and the experimental protocols used to characterize its activity.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

Haloperidol's principal therapeutic effect is derived from its high-affinity, competitive antagonism of the dopamine D2 receptor.[1] In psychotic conditions like schizophrenia, an overactivity of dopaminergic transmission in the mesolimbic pathway is a key pathological feature.[2] By blocking D2 receptors, haloperidol reduces this excessive dopaminergic signaling, thereby mitigating psychotic symptoms.[2][5]

Positron Emission Tomography (PET) studies in humans have established a clear relationship between clinical response and D2 receptor occupancy. A therapeutic effect is typically associated with at least 65% D2 receptor occupancy.[1] Occupancy levels exceeding 78% are strongly correlated with an increased risk of extrapyramidal side effects (EPS).[1] Low doses of haloperidol (2-5 mg/day) can achieve therapeutic receptor occupancy of 60-80%.[6]

Receptor Binding Profile and Quantitative Data

Haloperidol binds to a variety of neurotransmitter receptors, but its affinity is highest for the D2 receptor. Its multi-receptor binding profile is responsible for both its therapeutic efficacy and its adverse effects.[7]

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

| Dopamine Receptors | ||

| D2 | 0.66 - 2.84 | [7][8] |

| D3 | 4.6 | [7] |

| D4 | 10 | [7] |

| Serotonin Receptors | ||

| 5-HT1A | 3600 | [7] |

| 5-HT2A | 120 | [7] |

| 5-HT2C | 4700 | [7] |

| Adrenergic Receptors | ||

| α1 | ED50 = 0.42 mg/kg | [1] |

| Sigma Receptors | ||

| σ1 | High Affinity (Irreversible) | [1] |

Note: Ki values can vary between studies depending on experimental conditions.

Signaling Pathways

The antagonism of the D2 receptor by haloperidol modulates multiple downstream intracellular signaling pathways.

G-Protein Dependent Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gαi/o family of inhibitory G proteins.

-

Dopamine Activation: In the absence of an antagonist, dopamine binds to the D2 receptor, causing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein, leading to its dissociation from the βγ-subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

Haloperidol's Effect: By blocking dopamine from binding to the D2 receptor, haloperidol prevents this entire cascade, thus disinhibiting adenylyl cyclase and preventing the dopamine-induced decrease in cAMP levels.[9]

β-Arrestin Signaling

Beyond G-protein signaling, D2 receptor activation also recruits β-arrestin proteins. This pathway is involved in receptor desensitization and can initiate G-protein-independent signaling cascades. Studies have shown that clinically effective antipsychotics, including haloperidol, share the common property of antagonizing the dopamine-induced recruitment of β-arrestin 2 to the D2 receptor.[10] Haloperidol has been shown to be more potent at inhibiting the β-arrestin 2 pathway compared to the G-protein pathway, a property known as functional selectivity or biased antagonism.[11]

Experimental Protocols

Radioligand Competition Binding Assay (D2 Receptor Affinity)

This protocol determines the affinity (Ki) of haloperidol for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat striatum homogenate or membranes from cells stably expressing human D2 receptors.[11]

-

Radioligand: [3H]-Spiperone or [3H]-YM-09151-2, used at a concentration near its Kd.[11]

-

Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM sulpiride).

-

Test Compound: Haloperidol, prepared in serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes, radioligand, buffer), Non-specific Binding (membranes, radioligand, non-specific control), and Competition (membranes, radioligand, varying concentrations of haloperidol).

-

Incubation: Add membrane homogenate (e.g., 10-50 µg protein/well), the appropriate solutions, and finally the radioligand to a final volume of 250 µL. Incubate for 60 minutes at 30°C with gentle agitation.[12]

-

Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of haloperidol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of haloperidol that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Assay: Forskolin-Stimulated cAMP Accumulation (HTRF)

This protocol determines the functional antagonist activity of haloperidol at the Gαi-coupled D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human D2 receptor.[13]

-

Agonist: Dopamine or a D2-selective agonist like quinpirole.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Test Compound: Haloperidol, prepared in serial dilutions.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

PDE Inhibitor: IBMX (to prevent cAMP degradation).

-

Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).[14]

-

Equipment: 384-well white plates, HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor to the desired density (e.g., 2,000-10,000 cells/well).[13]

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.

-

Compound Addition: Add the test compound (haloperidol dilutions) followed by the D2 agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC80). This is done in the presence of a fixed concentration of forskolin.

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature.[14]

-

Lysis and Detection:

-

Add the HTRF detection reagents as per the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate followed by a europium cryptate-labeled anti-cAMP antibody.[14]

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the 665/620 nm ratio, which is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of haloperidol.

-

Fit the data to determine the IC50, representing the concentration of haloperidol that reverses 50% of the agonist's effect.

-

Conclusion

The mechanism of action of haloperidol is centered on its potent antagonism of the dopamine D2 receptor. This primary action disrupts the excessive dopaminergic neurotransmission implicated in psychosis. Its activity at other receptors is minimal but contributes to its side-effect profile, particularly the high risk of extrapyramidal symptoms associated with high D2 receptor blockade. The characterization of its binding affinity and functional antagonism through established in vitro assays, such as radioligand binding and cAMP measurements, provides the quantitative basis for understanding its pharmacology and guiding its clinical use. The compound this compound serves as an essential precursor, providing the core chemical scaffold for this clinically significant antipsychotic agent.

References

- 1. Haloperidol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]

- 6. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct pharmacological data is publicly available for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. This document provides a comprehensive overview of its likely pharmacological profile based on its structural characteristics as a 4-aroylpiperidine and the known activities of closely related analogs, particularly the non-competitive NMDA receptor antagonist eliprodil (SL-82.0715). The quantitative data and mechanisms presented should be considered as indicative for a structurally similar compound and require experimental validation for the specific molecule .

Executive Summary

This compound is a synthetic compound belonging to the 4-aroylpiperidine class. While it is primarily available as a chemical intermediate, its structural features strongly suggest significant activity within the central nervous system (CNS). Based on the pharmacological profiles of analogous compounds, its primary mechanism of action is likely as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the polyamine modulatory site on the NR2B subunit. Additionally, the 4-aroylpiperidine scaffold is a known pharmacophore for sigma-1 (σ1) receptor ligands, suggesting a potential secondary target. This profile indicates potential therapeutic applications in neurological and psychiatric disorders, including neuroprotection, depression, and schizophrenia.

Core Pharmacological Data (Inferred from Eliprodil/SL-82.0715)

The following tables summarize the quantitative pharmacological data for eliprodil (SL-82.0715), a close structural analog of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of Eliprodil (SL-82.0715)

| Target | Assay Type | Preparation | Value | Units | Reference |

| NMDA Receptor | [3H]CPP Displacement | Rat Brain Membranes | 0.3 | µM (IC50) | [1] |

| NMDA Receptor | NMDA-stimulated [3H]Acetylcholine Release | Rat Striatal Slices | 6.6 | µM (IC50) | [1] |

| NMDA Receptor | NMDA-stimulated cGMP Production | Immature Rat Cerebellar Slices | 10 | µM (IC50) | [1] |

Table 2: In Vivo Activity of Eliprodil (SL-82.0715)

| Model | Species | Endpoint | Value | Units | Reference |

| NMDA-induced Dopamine Release | Rat (intraperitoneal) | Striatal Dopamine Release Antagonism | 0.3 | mg/kg (ID50) | [1] |

| Harmaline-induced cGMP Production | Mouse (intraperitoneal) | Cerebellar cGMP Production Blockade | 4 | mg/kg (ID50) | [1] |

| Forced Swim Test | Mouse | Reduction in Immobility | Dose-dependent | - | |

| Schizophrenia (Negative Symptoms) | Human | Clinical Improvement | 2.5 - 10.0 | mg/day |

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for this compound is non-competitive antagonism of the NMDA receptor. This action is likely mediated through the polyamine binding site on the NR2B subunit.

NMDA Receptor Antagonism Signaling Pathway

Potential Sigma-1 Receptor Modulation

The 4-aroylpiperidine scaffold is a well-established pharmacophore for sigma-1 (σ1) receptors. While quantitative data for the title compound is unavailable, it is plausible that it exhibits affinity for this receptor, which could contribute to its overall pharmacological profile, potentially modulating its effects on neurotransmission and cellular signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.

In Vitro: Radioligand Binding Assay for Sigma-1 Receptor

Protocol Details:

-

Membrane Preparation: Guinea pig liver is homogenized in ice-cold buffer. The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the sigma-1 receptors.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]-(+)-pentazocine and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

-

Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

In Vivo: Mouse Forced Swim Test

Protocol Details:

-

Apparatus: A transparent cylinder is filled with water (25°C) to a depth where the mouse cannot touch the bottom.

-

Procedure: Mice are administered the test compound or vehicle at a predetermined time before the test. Each mouse is then placed in the water-filled cylinder for a 6-minute session. The entire session is typically video-recorded.

-

Behavioral Scoring: The last 4 minutes of the session are scored for the duration of immobility (floating with only minimal movements to keep the head above water), swimming, and climbing.

-

Data Analysis: The duration of immobility is the primary measure. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

In Vivo: Measurement of Cerebellar cGMP Production

Protocol Details:

-

Animal Treatment: Animals are pre-treated with the test compound or vehicle. Subsequently, a convulsant agent that stimulates NMDA receptors, such as harmaline, is administered to induce cGMP production.

-

Tissue Collection: At the time of peak harmaline effect, animals are sacrificed using a method that rapidly inactivates enzymes, such as focused microwave irradiation, to prevent post-mortem changes in cGMP levels. The cerebellum is then rapidly dissected.

-

Extraction: The cerebellar tissue is homogenized in an acidic solution to precipitate proteins and extract cyclic nucleotides.

-

Quantification: After centrifugation, the cGMP concentration in the supernatant is determined using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The amount of cGMP is normalized to the total protein content of the tissue sample. A reduction in harmaline-induced cGMP levels by the test compound indicates NMDA receptor antagonism.

Conclusion

This compound is a compound with a high likelihood of significant CNS activity. Its structural similarity to known NMDA receptor antagonists, particularly eliprodil (SL-82.0715), and its 4-aroylpiperidine core, a known sigma-1 receptor pharmacophore, suggest a dual-target profile. The inferred pharmacological activities point towards potential therapeutic applications in a range of neurological and psychiatric conditions. The experimental protocols provided herein offer a roadmap for the empirical validation and detailed characterization of this compound's pharmacological profile. Further investigation is warranted to confirm its specific binding affinities, functional activities, and in vivo efficacy.

References

An In-depth Technical Guide to the Potential Biological Targets of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potential Biological Targets

Based on its structural features, (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is hypothesized to interact with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The piperidine moiety is a well-established scaffold for ligands of dopamine and serotonin receptors, while the 4-chlorophenyl group can influence binding affinity and selectivity.

Dopamine Receptors

The structural similarity to various known dopamine receptor ligands suggests that this compound could exhibit affinity for one or more of the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). These G-protein coupled receptors (GPCRs) are crucial in regulating motor control, motivation, reward, and cognition.

Serotonin Receptors

Similarly, the piperidine core is prevalent in numerous serotonin (5-HT) receptor ligands. The diverse family of 5-HT receptors is involved in a wide array of physiological and psychological processes, including mood, anxiety, sleep, and appetite. Potential targets within this family could include the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, among others.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., Ki, IC50, EC50) for the binding and functional activity of this compound at various biological targets are not publicly available. The following tables are presented as templates for researchers to populate upon experimental investigation.

Table 1: Template for Dopamine Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Radioligand | Source |

| Human D1 | [³H]SCH23390 | ||

| Human D2 | [³H]Spiperone | ||

| Human D3 | [³H]Spiperone | ||

| Human D4 | [³H]N-methylspiperone | ||

| Human D5 | [³H]SCH23390 |

Table 2: Template for Serotonin Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Radioligand | Source |

| Human 5-HT1A | [³H]8-OH-DPAT | ||

| Human 5-HT2A | [³H]Ketanserin | ||

| Human 5-HT2C | [³H]Mesulergine |

Table 3: Template for Functional Activity (IC50/EC50)

| Receptor Subtype | Assay Type | Functional Readout | IC50/EC50 (nM) | Mode of Action |

| Human D2 | cAMP Accumulation | Inhibition | Antagonist/Inverse Agonist | |

| Human 5-HT2A | Calcium Mobilization | Stimulation | Agonist/Partial Agonist |

Experimental Protocols

To elucidate the biological targets of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

-

Cell Culture and Harvesting: Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) to a high density. Harvest the cells by scraping and centrifuge at low speed.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step to wash away cytosolic components.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot and store at -80°C until use.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (at a concentration close to its Kd), and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays determine the effect of the compound on receptor signaling.

-

Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: For Gi-coupled receptors, stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production, then add varying concentrations of the test compound. For Gs-coupled receptors, add the test compound directly.

-

Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

Understanding the signaling pathways downstream of the potential receptor targets is crucial for interpreting functional data.

Dopamine D2 Receptor Signaling (Gi/o-coupled)

Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling cascades, such as inwardly rectifying potassium channels and inhibit voltage-gated calcium channels.

Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled)

Activation of the 5-HT2A receptor engages the Gq/11 protein, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, its chemical structure strongly suggests potential interactions with dopamine and serotonin receptors. This guide provides a foundational framework for the investigation of this compound's pharmacological profile. The detailed experimental protocols and signaling pathway diagrams offer a roadmap for researchers to systematically characterize its binding affinities and functional activities, thereby elucidating its mechanism of action and therapeutic potential. The provided templates for data presentation will aid in the clear and concise reporting of future experimental findings.

(4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. The document outlines detailed experimental protocols for determining these key physicochemical properties, crucial for preclinical and formulation development. While specific experimental data for this compound is not publicly available, this guide presents a framework for its evaluation, including illustrative data tables and standardized methodologies. The protocols are based on established methods such as the shake-flask solubility assay and stability testing guidelines from the International Council for Harmonisation (ICH).

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its solubility and stability is paramount for its advancement as a drug candidate. Solubility influences bioavailability and formulation design, while stability data are critical for determining storage conditions, shelf-life, and identifying potential degradation products. This guide serves as a technical resource for scientists and researchers involved in the characterization of this and similar molecules.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 55695-51-7 | N/A |

| Molecular Formula | C₁₂H₁₅Cl₂NO | N/A |

| Molecular Weight | 260.16 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | 238-239 °C | N/A |

| Solubility | Soluble in Methanol and Water (qualitative) | N/A |

Solubility Assessment

Aqueous and solvent solubility are critical parameters that dictate the formulation strategy and potential routes of administration for a drug candidate. The following sections detail the experimental protocol for determining the equilibrium solubility of this compound.

Illustrative Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and serve as a template for experimental results.

| Solvent System (at 25°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | Data to be determined | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (pH 7.4) | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N HCl (pH 1.2) | Data to be determined | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2][3]

3.2.1. Materials

-

This compound

-

Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: A flowchart of the shake-flask solubility determination process.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6][7][8] The results are used to establish a re-test period and recommend storage conditions.

Illustrative Stability Data

The following table provides a template for presenting stability data for this compound under various storage conditions. The results are hypothetical.

| Storage Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |

| Long-Term | 0 months | Off-white solid | 100.0 | Not Detected |

| 25°C ± 2°C / 60% RH ± 5% RH | 3 months | No change | Data | Data |

| 6 months | No change | Data | Data | |

| 9 months | No change | Data | Data | |

| 12 months | No change | Data | Data | |

| Accelerated | 0 months | Off-white solid | 100.0 | Not Detected |

| 40°C ± 2°C / 75% RH ± 5% RH | 1 month | No change | Data | Data |

| 3 months | No change | Data | Data | |

| 6 months | Slight discoloration | Data | Data |

Experimental Protocol: Stability Testing According to ICH Guidelines

The following protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[4][5][6][7][8]

4.2.1. Materials

-

This compound (at least three primary batches)

-

Appropriate container closure system simulating the proposed packaging

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation for stability-indicating assays (e.g., HPLC-UV/MS)

4.2.2. Long-Term and Accelerated Stability Studies

-

Package the drug substance in the chosen container closure system.

-

Place the samples in stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

4.2.3. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.[9][10][11][12][13]

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature or elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A dark control should be run in parallel.

Workflow for Stability Testing

Caption: A flowchart illustrating the key stages of API stability testing.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process. While specific quantitative data for this compound is not currently in the public domain, the methodologies and illustrative data tables presented herein offer a clear path for its characterization. The provided workflows serve as a visual guide for the logical progression of these critical studies.

References

- 1. scielo.br [scielo.br]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ikev.org [ikev.org]

- 8. database.ich.org [database.ich.org]

- 9. ajpsonline.com [ajpsonline.com]

- 10. asianjpr.com [asianjpr.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

The Potential of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in Proteomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic compound featuring a piperidine scaffold, a common motif in bioactive molecules. While extensive proteomics research directly employing this specific molecule is not yet prevalent in publicly accessible literature, its structural characteristics suggest significant potential as a chemical probe for target identification, validation, and the broader exploration of the proteome. This technical guide outlines a framework for leveraging this compound in proteomics research, presenting hypothetical yet plausible experimental workflows, detailed protocols, and potential data outcomes. The methodologies described are based on established chemical proteomics principles and are intended to serve as a blueprint for researchers seeking to characterize the biological targets and mechanisms of action of novel piperidine-containing compounds.

Introduction to this compound

This compound, with the CAS Number 55695-51-7, is a small molecule characterized by a central piperidine ring linked to a 4-chlorobenzoyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of protein classes, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. The presence of a reactive ketone and a modifiable piperidine nitrogen atom makes this molecule a versatile starting point for the development of chemical probes for proteomics applications.

While specific biological targets of this compound are not extensively documented, compounds with similar structural features have been reported to interact with central nervous system pathways, potentially involving dopamine and serotonin receptors. However, its full interaction profile within the human proteome remains to be elucidated. Chemical proteomics offers a powerful suite of tools to achieve this.

Potential Applications in Proteomics

The structure of (4--Chlorophenyl)(piperidin-4-yl)methanone hydrochloride lends itself to several key applications in chemical proteomics:

-

Target Identification: By functionalizing the molecule to create an affinity matrix, it can be used to "pull down" its binding partners from cell or tissue lysates. Subsequent identification of these proteins by mass spectrometry can reveal its direct biological targets.

-

Target Validation: Once putative targets are identified, the unmodified compound can be used in competitive binding assays to validate the interaction and determine its potency and selectivity.

-

Pathway Elucidation: Identifying the protein targets of this compound can provide critical insights into the signaling pathways it modulates, opening avenues for understanding its pharmacological effects.

Hypothetical Experimental Workflows and Protocols

The following sections outline detailed, albeit hypothetical, protocols for the use of this compound in proteomics research. These are based on standard methodologies in the field.

Synthesis of an Affinity Probe

To utilize this compound for affinity-based protein profiling, it must first be derivatized to incorporate a linker and a reactive group for immobilization on a solid support (e.g., agarose beads). A plausible strategy involves modification at the piperidine nitrogen.

Illustrative Synthesis Workflow:

Caption: Synthesis of an affinity probe from the parent compound.

Chemoproteomic Pulldown Assay for Target Identification

This experiment aims to identify proteins that bind to the immobilized compound.

Experimental Protocol:

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., HEK293T, HeLa) to ~80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Equilibrate the synthesized affinity beads and control beads (without the compound) with lysis buffer.

-

Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the affinity beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution, a parallel incubation can be performed in the presence of an excess of the free, unmodified this compound.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute bound proteins using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, high salt, or competitive elution with the free compound).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise unique protein bands from the affinity pulldown lane for in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the entire eluate.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the acquired MS/MS spectra against a protein database.

-

Hypothetical Target Identification Workflow:

Caption: Workflow for chemoproteomic target identification.

Target Validation by Western Blot and Cellular Thermal Shift Assay (CETSA)

Identified targets should be validated using orthogonal methods.

Western Blot Protocol:

-

Perform the affinity pulldown as described above.

-

Separate the eluates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against a putative target protein.

-

Incubate with an appropriate secondary antibody and visualize the protein bands. A stronger band in the affinity pulldown lane compared to the control lane validates the interaction.

CETSA Protocol:

-

Treat intact cells or cell lysates with varying concentrations of this compound.

-

Heat the samples across a range of temperatures.

-

Cool the samples and centrifuge to separate aggregated proteins from the soluble fraction.

-

Analyze the soluble protein fraction by Western blot for the putative target protein.

-

Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature.

Hypothetical Quantitative Data

The following tables present illustrative data that could be generated from the described experiments.

Table 1: Hypothetical Top Protein Hits from LC-MS/MS Analysis

| Protein ID (UniProt) | Gene Name | Peptide Count (Affinity) | Peptide Count (Control) | Enrichment Ratio |

| P04637 | TP53 | 0 | 0 | - |

| P31749 | GSK3B | 15 | 1 | 15.0 |

| Q13541 | MAP2K4 | 12 | 0 | Inf |

| P62258 | GRB2 | 2 | 1 | 2.0 |

Table 2: Hypothetical IC50 Values from a Competitive Binding Assay

| Putative Target | Assay Type | IC50 (µM) |

| GSK3B | Kinase Activity Assay | 2.5 |

| MAP2K4 | Kinase Activity Assay | 8.1 |

Plausible Signaling Pathway Involvement

Given that many piperidine-containing molecules are kinase inhibitors, a plausible hypothesis is that this compound could interact with one or more kinase signaling pathways. The hypothetical identification of GSK3B and MAP2K4 suggests potential modulation of pathways involved in cell proliferation, apoptosis, and stress responses.

Hypothetical Signaling Pathway:

Caption: Potential modulation of kinase signaling pathways.

Conclusion

While this compound is not yet an established tool in proteomics, its chemical structure holds considerable promise for its development as a chemical probe. This guide provides a comprehensive, though prospective, framework for its application in target identification and validation. The successful application of the outlined methodologies would not only elucidate the specific biological function of this compound but also potentially uncover novel therapeutic targets and deepen our understanding of complex biological pathways. Researchers are encouraged to use this guide as a starting point for exploring the proteomic interactions of this and similar novel chemical entities.

A Technical Guide to (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: A Prospective Compound for Neuroscience Research

Disclaimer: This document provides a technical overview and prospective research applications for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. As of late 2025, dedicated neuroscience research on this specific compound is limited in publicly available literature. The information presented herein is based on the known chemical properties of the compound and the established neuropharmacology of structurally related molecules.

Introduction

This compound is a chemical compound featuring a chlorophenyl group attached to a piperidine ring via a ketone linker. The piperidine and chlorophenyl moieties are common pharmacophores found in numerous centrally active agents, suggesting that this molecule holds potential for investigation in neuroscience.[1] Structurally similar compounds, such as derivatives of haloperidol and other phenylpiperidines, are known to interact with key neurotransmitter systems, including dopaminergic and serotonergic pathways.[1][2] Furthermore, the broader class of piperidine derivatives has been explored for activity at NMDA, histamine H3, and sigma receptors.[3][4]

This guide serves as a resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. It outlines its chemical properties, a plausible synthetic route, and prospective experimental protocols to characterize its neuropharmacological profile.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This quantitative data provides the foundational information required for its synthesis, handling, and experimental use.

| Property | Value | Reference |

| CAS Number | 55695-51-7 | [5][6] |

| Molecular Formula | C₁₂H₁₅Cl₂NO | [5][6] |

| Molecular Weight | 260.16 g/mol | [5][6] |

| Appearance | Off-White to Yellow Solid | [6] |

| Melting Point | 238-239°C | [6] |

| Solubility | Soluble in Methanol, Water | [6] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [6] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction. This approach is analogous to established methods for creating similar aryl ketones.[7]

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The synthesis involves the acylation of chlorobenzene with piperidine-4-carbonyl chloride. The piperidine nitrogen must first be protected to prevent it from reacting with the acyl chloride. A Boc (tert-butyloxycarbonyl) group is a suitable choice. The final step involves the deprotection of the piperidine nitrogen and formation of the hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(4-chlorobenzoyl)piperidine

-

To a dry, nitrogen-flushed round-bottom flask, add anhydrous dichloromethane (DCM).

-

Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the DCM and cool the mixture to 0°C in an ice bath.

-

Slowly add 1-Boc-piperidine-4-carbonyl chloride (1.0 equivalent) to the suspension.

-

Add chlorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to quench the reaction.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-Boc-4-(4-chlorobenzoyl)piperidine (1.0 equivalent) in a minimal amount of dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl, 5.0 equivalents) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any residual impurities.

-

Dry the final product under vacuum to yield this compound as a solid.

Potential Applications in Neuroscience Research

Based on its structural motifs, this compound is a candidate for investigation in several areas of neuropharmacology.

Modulation of Dopamine and Serotonin Pathways

The phenylpiperidine scaffold is a classic feature of dopamine D2 receptor antagonists like haloperidol.[2] Additionally, related structures are known to interact with serotonin receptors.[1] Dysregulation of these monoamine systems is implicated in numerous psychiatric and neurological disorders, including schizophrenia, depression, and Parkinson's disease.

Hypothetical Signaling Pathway Interaction:

A common mechanism for such compounds is the modulation of G-protein coupled receptors (GPCRs), such as the D2 dopamine receptor. Antagonism at this receptor would block the downstream signaling cascade initiated by dopamine.

Caption: Hypothetical antagonism of a Gi-coupled GPCR pathway.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[8] However, their overactivation leads to excitotoxicity, a process implicated in neurodegenerative diseases and ischemic stroke.[8][] Screening libraries of small molecules often include piperidine derivatives to identify novel NMDA receptor antagonists.[8][]

Key Experimental Protocols

To characterize the neuropharmacological profile of this compound, standard in vitro assays are required.

Dopamine D2 Receptor Competitive Binding Assay

This protocol determines the affinity (Ki) of the test compound for the dopamine D2 receptor by measuring its ability to displace a known radioligand.[10]

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare crude membrane fractions from cells expressing the human dopamine D2 receptor or from rat striatum tissue.[10]

-

Homogenize the cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, with cofactors like 5 mM MgCl₂).

-

A fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone) near its Kd value.

-

Serial dilutions of the test compound, this compound.

-

For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Add the prepared membrane suspension to initiate the reaction.

-

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]

-

Wash the filters quickly with ice-cold wash buffer.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀ value).

-

Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NMDA Receptor Antagonist Screening via Calcium Flux Assay

This high-throughput screening method measures a compound's ability to block the influx of calcium through the NMDA receptor channel upon activation by agonists.[11]

Detailed Methodology:

-

Cell Preparation:

-

Use a cell line stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96- or 384-well plate.[11]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells and incubate for a predetermined period.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorometric imaging plate reader (FLIPR).

-

Add a solution containing NMDA receptor agonists (e.g., glutamate and glycine) to all wells to stimulate channel opening.

-

The FLIPR will measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an influx of calcium into the cells.

-

-

Data Analysis:

-

The inhibitory effect of the test compound is measured by the reduction in the fluorescence signal compared to control wells (no compound).

-

Calculate the IC₅₀ value from the concentration-response curve to determine the potency of the compound as an NMDA receptor antagonist.

-

References

- 1. Buy (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone | 946759-28-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. lifechemicals.com [lifechemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust three-step synthetic route commencing with the protection of piperidine-4-carboxylic acid, followed by a Friedel-Crafts acylation, and concluding with deprotection and salt formation. This application note includes detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow to ensure reproducibility and aid researchers in their drug discovery and development endeavors.

Introduction

(4-Chlorophenyl)(piperidin-4-yl)methanone and its hydrochloride salt are valuable building blocks in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous centrally active pharmaceuticals, and its combination with a substituted phenyl group through a ketone linkage offers a versatile platform for generating diverse compound libraries for screening and lead optimization. This protocol outlines a reliable and scalable method for the preparation of this important intermediate.

Overall Reaction Scheme

Application Notes and Protocols for the Purification of (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification method is critical for obtaining high-purity material, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines three common and effective purification techniques: recrystallization, acid-base extraction, and column chromatography.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for each purification protocol. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.

| Purification Method | Typical Solvents/Reagents | Purity (by HPLC) | Typical Yield (%) | Key Advantages & Disadvantages |

| Recrystallization | Methanol, Ethanol, Water, Isopropanol | >99.0% | 70-85% | Advantages: Simple, cost-effective, good for removing minor impurities. Disadvantages: Potential for product loss in mother liquor, may not remove impurities with similar solubility. |

| Acid-Base Extraction | Dichloromethane, Ethyl Acetate, 1M NaOH, 1M HCl | >98.5% | 80-95% | Advantages: Excellent for removing non-basic or non-acidic impurities, high recovery. Disadvantages: Requires handling of acids and bases, involves multiple steps. |

| Column Chromatography | Silica Gel, Dichloromethane/Methanol Gradient | >99.5% | 60-80% | Advantages: High-resolution purification, capable of separating closely related impurities. Disadvantages: More complex, time-consuming, requires larger volumes of solvents. |

Experimental Protocols

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Recrystallization